molecular formula C10H7NO2S B12122065 4-(Pyridin-2-yl)thiophene-2-carboxylic acid

4-(Pyridin-2-yl)thiophene-2-carboxylic acid

Cat. No.: B12122065
M. Wt: 205.23 g/mol
InChI Key: QZWKKBJKDHNPED-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyridine ring and a thiophene ring, both of which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C .

Industrial Production Methods

The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-yl)thiophene-2-carboxylic acid
  • 4-(Pyridin-4-yl)thiophene-2-carboxylic acid
  • 2-(Pyridin-2-yl)thiophene-3-carboxylic acid

Uniqueness

4-(Pyridin-2-yl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring relative to the thiophene ring can significantly affect the compound’s ability to interact with biological targets and its overall stability .

Biological Activity

4-(Pyridin-2-yl)thiophene-2-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments, molecular docking analyses, and structure-activity relationships (SAR).

This compound has the following chemical structure:

  • Molecular Formula : C₉H₇N₁O₂S
  • Molecular Weight : 185.22 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. In particular, N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and tested against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains. The compounds 4a and 4c showed the highest activity, with effective inhibition against the β-lactamase enzyme, which is crucial for antibiotic resistance mechanisms in bacteria.

CompoundActivity (MIC μg/mL)Binding Energy (kcal/mol)
4a8-9.5
4c16-8.7
Control>128N/A

The molecular docking studies indicated that these compounds bind effectively to the active site of the β-lactamase enzyme, suggesting a mechanism that could overcome bacterial resistance to common antibiotics .

Anticancer Activity

In addition to antibacterial properties, there is emerging evidence of anticancer activity associated with thiophene derivatives. The compound has been implicated in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

A study reported that certain thiophene derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potential as chemotherapeutic agents.

Cholinesterase Inhibition

Another area of research has focused on the cholinesterase inhibitory activity of related compounds. The ability to inhibit acetylcholinesterase (AChE) is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Preliminary results suggest that some derivatives possess moderate AChE inhibitory activity, warranting further exploration .

Case Studies

  • Study on Antibacterial Efficacy :
    A comprehensive study evaluated the antibacterial efficacy of synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides against ESBL-producing E. coli. The study utilized molecular docking techniques to elucidate binding interactions and confirmed high activity for compounds 4a and 4c , which were shown to interact favorably with key residues in the enzyme's active site .
  • Anticancer Research :
    In vitro assays demonstrated that certain thiophene derivatives led to significant reductions in cell viability across multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function, highlighting the need for further investigations into their therapeutic potential .

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

4-pyridin-2-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-5-7(6-14-9)8-3-1-2-4-11-8/h1-6H,(H,12,13)

InChI Key

QZWKKBJKDHNPED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=C2)C(=O)O

Origin of Product

United States

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